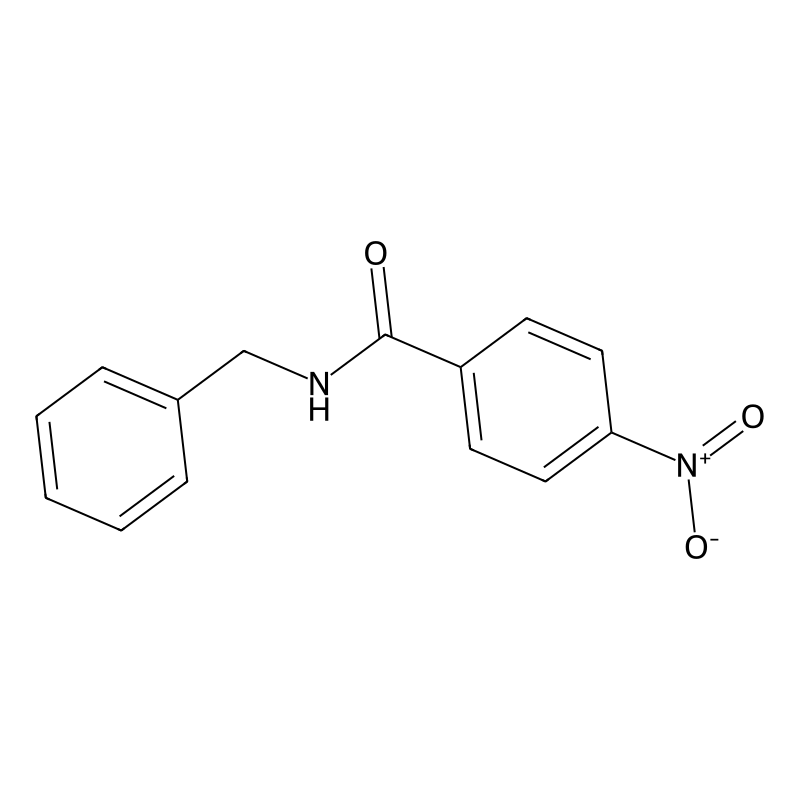

N-benzyl-4-nitrobenzamide

Content Navigation

Researchers requiring exact isomeric purity face inconsistent outcomes when substituting para-isomer with ortho/meta forms. N-Benzyl-4-nitrobenzamide (CAS 2585-26-4) solves this:

- Guaranteed para-nitro substitution for predictable solid-state properties and thermal stability.

- Efficient, high-yield reduction to N-benzyl-4-aminobenzamide, a clean scaffold for pharmaceutical intermediate derivatization.

- In stock for immediate global delivery, enabling reliable scale-up without isomer-related variability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-benzyl-4-nitrobenzamide (CAS 2585-26-4) is a disubstituted aromatic amide featuring a benzyl group attached to the amide nitrogen and a nitro group at the para-position of the benzoyl ring. This specific arrangement of functional groups dictates its utility as a well-defined, crystalline solid, primarily serving as a precursor in multi-step organic syntheses. Its properties are critically influenced by the para-position of the electron-withdrawing nitro group, which governs its solid-state packing, thermal stability, and reactivity in key transformations such as nitro group reduction, making it distinct from its ortho- and meta-isomers.

Research Fit

References

- [1] Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.

- [10] Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. ResearchGate.

Substituting N-benzyl-4-nitrobenzamide with its ortho- or meta-isomers is inadvisable for achieving reproducible outcomes. The position of the nitro group significantly alters the molecule's steric profile, electronic distribution, and capacity for intermolecular hydrogen bonding. These molecular-level differences lead to distinct crystal packing arrangements, melting points, and thermal stabilities. Consequently, using an incorrect isomer can compromise process parameters, final product purity, and the performance of materials where solid-state architecture is critical, making precise isomer selection essential for predictable synthesis and material science applications.

Substitution Risk

References

- [1] Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.

- [2] Latiff, A., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI.

- [18] Cardillo, P., & Girelli, A. (1983). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data, 29(3), 348-351.

Differentiated Solid-State Properties: Predictable Crystal Packing Driven by Para-Substitution

Crystallographic studies on analogous systems show that the para-position of the nitro group facilitates a more ordered and stable solid-state architecture compared to ortho- and meta-isomers. For example, in a comparative study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the p-nitro derivative crystallized in a distinct orthorhombic system, while the o-nitro and m-nitro isomers formed monoclinic crystals. The steric hindrance of the ortho-nitro group leads to a distorted molecular geometry. This structural control in the para-isomer is critical for applications requiring well-defined crystalline materials.

| Evidence Dimension | Crystal System |

| Target Compound Data | Orthorhombic (Pbcn space group) for p-nitro analog |

| Comparator Or Baseline | Monoclinic (P21/n and C2/c space groups) for o-nitro and m-nitro analogs |

| Quantified Difference | Different crystal systems and space groups, indicating fundamentally different packing |

| Conditions | Single-crystal X-ray diffraction analysis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers. |

This ensures consistent solid-state properties such as melting point, density, and solubility, which are critical for process control, formulation, and device fabrication.

Precursor Suitability: Favorable Reactivity for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a foundational synthetic transformation. N-benzyl-4-nitrobenzamide is an effective precursor for the corresponding 4-aminobenzamide derivative. The para-position of the nitro group provides a sterically unhindered site for reduction by various reagents (e.g., SnCl2, H2/Pd-C, Fe/HCl). In contrast, ortho-isomers can exhibit lower reactivity or side reactions due to steric hindrance and potential interaction with the adjacent amide group, complicating purification and reducing yields. The electrochemical reduction of the 4-nitro isomer to cleave the C-N bond also occurs at a well-defined potential, highlighting its predictable reactivity.

| Evidence Dimension | Reactivity & Steric Hindrance |

| Target Compound Data | Sterically unhindered para-position allows for clean, high-yielding reduction to the corresponding amine. |

| Comparator Or Baseline | Ortho-nitro isomers often exhibit steric hindrance, which can lower reaction rates or lead to undesired side products. |

| Quantified Difference | Qualitative but significant difference in reaction predictability and yield based on established principles of steric effects in aromatic substitution and reduction reactions. |

| Conditions | Standard chemical or electrochemical reduction conditions for aromatic nitro groups. |

Choosing the para-isomer ensures higher process efficiency and product purity when synthesizing downstream amine-containing target molecules, reducing manufacturing costs.

Precursor for Para-Phenylenediamine-Based Materials

Due to its efficient conversion to N-benzyl-4-aminobenzamide, this compound is a strategic choice for synthesizing polymers, dyes, or pharmaceutical intermediates where a para-substituted diamine-like scaffold is required. The predictable, high-yielding reduction makes it suitable for scale-up operations where process reliability is paramount.

Development of Crystalline Organic Materials

The defined solid-state structure, resulting from the para-nitro substitution, makes this compound a valuable building block in crystal engineering and materials science. It can be used in studies targeting the rational design of organic materials with specific packing motifs for applications in non-linear optics or electronics, where isomeric purity and predictable crystallography are essential.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, N-benzyl-4-nitrobenzamide provides a structurally defined, semi-rigid scaffold. Its clean conversion to the corresponding amine allows for systematic derivatization at the para-position, enabling clear investigation of how substituents at this position influence biological activity without the confounding steric or electronic effects of ortho- or meta-isomers.

Application Fit Matrix

References

- [1] Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.

- [11] Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- [14] Nitro Reduction Common Conditions. Organic Chemistry Portal. Accessed April 2026.

XLogP3

Other CAS

Wikipedia

Explore Compound Types